molecular formula C11H11ClN2O3 B1528341 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride CAS No. 1803581-72-7

2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride

Cat. No.: B1528341
CAS No.: 1803581-72-7
M. Wt: 254.67 g/mol
InChI Key: APXOXPMPGGTOPC-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride (2M4O3H-QA HCl) is an organic compound with a wide range of scientific applications. It is a white powder that is soluble in water and is used in various laboratory experiments. 2M4O3H-QA HCl has been studied extensively for its biochemical and physiological effects, as well as its potential use in drug development.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Anticonvulsant and Antimicrobial Activities : A systematic series of derivatives was synthesized to explore biologically active substances with anticonvulsive action. The novel approach to synthesizing the key intermediate, including 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, revealed promising compounds for experimental anticonvulsant activity studies. These compounds exhibited a positive correlation between protein inhibition scoring and experimental data, suggesting potential mechanisms for their anticonvulsive effects (El Kayal et al., 2019).

  • Antimalarial and Cytotoxic Agents : A novel series of derivatives was synthesized with potential antimalarial and anticancer activities. The synthesis involved substitution reactions leading to an intermediate acetic acid derivative, showing significant biological activities in vitro and in vivo studies (Ramírez et al., 2020).

  • Antimicrobial and Anti-inflammatory Activities : The synthesis and characterization of Schiff bases derived from 3-amino-2-methylquinazoline revealed compounds with significant analgesic, anti-inflammatory, and antihelmintic activities. This study highlights the therapeutic potential of these derivatives in treating various conditions (Sahu et al., 2008).

  • Synthesis of Quinazolinyl Acetamides : A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, showing potent analgesic and anti-inflammatory activities. This research demonstrates the versatility of quinazoline derivatives in developing new therapeutic agents (Alagarsamy et al., 2015).

Synthesis Techniques and Mechanistic Studies

  • Green Synthesis Protocols : The application of green chemistry principles in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using lactic acid as a catalyst under solvent-free conditions exemplifies the move towards more sustainable and environmentally friendly synthetic methods. This approach not only simplifies the synthesis process but also highlights the efficacy of using renewable catalysts (Zhaleh et al., 2016).

Properties

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.ClH/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15;/h2-5H,6H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXOXPMPGGTOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-72-7
Record name 3(4H)-Quinazolineacetic acid, 2-methyl-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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